molecular formula C10H13BrN2O2 B2924879 methyl 4-bromo-1-cyclopentyl-1H-pyrazole-3-carboxylate CAS No. 1856021-50-5

methyl 4-bromo-1-cyclopentyl-1H-pyrazole-3-carboxylate

Cat. No.: B2924879
CAS No.: 1856021-50-5
M. Wt: 273.13
InChI Key: OMNPMLFNWWTXNQ-UHFFFAOYSA-N
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Description

Methyl 4-bromo-1-cyclopentyl-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Properties

IUPAC Name

methyl 4-bromo-1-cyclopentylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O2/c1-15-10(14)9-8(11)6-13(12-9)7-4-2-3-5-7/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMNPMLFNWWTXNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C=C1Br)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-1-cyclopentyl-1H-pyrazole-3-carboxylate typically involves the bromination of a pyrazole precursor. One common method is the bromination of 1-cyclopentyl-1H-pyrazole-3-carboxylate using N-bromosuccinimide (NBS) in an organic solvent such as dichloromethane. The reaction is usually carried out at room temperature, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more environmentally friendly solvents and reagents to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-1-cyclopentyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    N-bromosuccinimide (NBS): Used for bromination reactions.

    Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura coupling.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while substitution reactions can yield various functionalized pyrazoles .

Scientific Research Applications

Methyl 4-bromo-1-cyclopentyl-1H-pyrazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-bromo-1-cyclopentyl-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely based on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-methyl-1H-pyrazole: A similar compound with a methyl group instead of a cyclopentyl group.

    4-Bromo-1H-pyrazole: Lacks the ester and cyclopentyl groups, making it less complex.

    1-Cyclopentyl-1H-pyrazole-3-carboxylate: Similar structure but without the bromine atom.

Uniqueness

The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields .

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